Nervonoyl chloride

Membrane biophysics Sphingolipidomics AFM force spectroscopy

Essential for myelin & neuronal modeling, this C24:1 acyl chloride enables one-pot synthesis of authentic C24:1 ceramides. Its cis-Δ15 double bond imparts unique membrane fluidity critical for biophysical studies. Unlike C16:0 or C18:1 analogs, it precisely mimics native brain sphingolipids, ensuring assay relevance. High purity ≥98% ensures reproducible results in lipidomics.

Molecular Formula C24H45ClO
Molecular Weight 385.1 g/mol
CAS No. 145411-43-4
Cat. No. B3103935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNervonoyl chloride
CAS145411-43-4
Molecular FormulaC24H45ClO
Molecular Weight385.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9-
InChIKeyRAEHNDDDUYRIIC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nervonoyl Chloride (CAS 145411-43-4): A C24:1 Very-Long-Chain Fatty Acyl Chloride for Sphingolipid Synthesis and Membrane Biophysics Research


Nervonoyl chloride (15(Z)-tetracosenoyl chloride) is a very-long-chain monounsaturated fatty acyl chloride (C24:1, n-9) derived from nervonic acid, a fatty acid predominantly found in mammalian brain white matter sphingolipids [1]. It features a 24-carbon aliphatic chain with a cis double bond at the Δ15 position and a reactive acyl chloride moiety, enabling its use as a key building block in the synthesis of sphingolipids, ceramides, and other bioactive lipids [2].

Why C24:1 Nervonoyl Chloride Cannot Be Replaced by Shorter-Chain or Saturated Fatty Acyl Chlorides


Substituting nervonoyl chloride with shorter-chain (e.g., C16:0 palmitoyl, C18:1 oleoyl) or saturated C24:0 (lignoceroyl) analogs fails to recapitulate the specific biophysical and biological properties required for accurate myelin and neuronal membrane modeling. The C24:1 nervonoyl chain imparts distinct membrane fluidity and phase behavior [1], while the very-long-chain length (C24) is critical for mimicking the native sphingolipid composition of mammalian brain white matter [2]. Furthermore, the reactive acyl chloride group in nervonoyl chloride enables a one-pot, high-yield synthetic route to C24:1 ceramide derivatives that is not directly replicable with the corresponding free acid or less reactive esters .

Quantitative Differentiation of Nervonoyl Chloride: Head-to-Head Comparative Data for Informed Procurement


Membrane Rigidifying Properties: C24:1 Nervonoyl Sphingolipids vs. C24:0 Lignoceroyl Sphingolipids

In multicomponent lipid bilayers containing cholesterol, sphingomyelins (SM) and ceramides (Cer) bearing the C24:1 nervonoyl chain exhibit significantly lower membrane rigidifying properties compared to their C24:0 lignoceroyl counterparts, as measured by atomic force microscopy (AFM) breakthrough force [1]. This difference directly impacts lipid domain formation and bilayer stability [2].

Membrane biophysics Sphingolipidomics AFM force spectroscopy

Synthesis Efficiency: One-Pot Ceramide 1-Phosphate Production with Nervonoyl Chloride vs. Alternative Acylating Agents

Nervonoyl chloride is specified as a key reagent enabling a one-pot synthesis of various ceramide 1-phosphates , a streamlined protocol that reduces steps and improves overall yield compared to multi-step sequences often required when using less reactive nervonic acid or activated esters .

Ceramide synthesis Lipidomics Synthetic methodology

Storage and Shipping Stability: Defined Conditions for C24:1 Acyl Chloride Integrity

Nervonoyl chloride requires specific storage conditions to maintain chemical integrity: recommended long-term storage at -20°C, with stability at 4°C for up to 2 years in powder form . This contrasts with more stable saturated analogs (e.g., palmitoyl chloride, C16:0) which are often stored at 2-8°C .

Compound stability Cold chain logistics Acyl chloride handling

Acyl Chain Length Specificity: C24:1 Nervonoyl vs. C18:1 Oleoyl in Myelin Lipid Modeling

Nervonoyl sphingolipids (C24:1) are major constituents of human brain white matter, comprising approximately 13.6% of the free ceramide fraction [1]. In contrast, oleoyl (C18:1) sphingolipids are present at lower levels and do not fully replicate the very-long-chain fatty acid composition required for authentic myelin models [2].

Myelin biochemistry Lipidomics Demyelinating disease models

Procurement-Driven Applications: Where Nervonoyl Chloride Outperforms Generic Alternatives


Synthesis of C24:1 Ceramide and Ceramide 1-Phosphate Standards for Lipidomics

Nervonoyl chloride is the preferred acylating agent for preparing authentic C24:1 ceramide (d18:1/24:1) and ceramide 1-phosphate standards used as internal controls in mass spectrometry-based lipidomics workflows . The one-pot protocol minimizes handling of sensitive intermediates, ensuring high isomeric purity of the cis-Δ15 double bond.

Construction of Biomimetic Myelin Lipid Bilayers for Demyelinating Disease Research

To model the lipid environment of the myelin sheath in vitro, researchers require sphingolipids with very-long-chain nervonoyl (C24:1) moieties. Studies demonstrate that C24:1 sphingolipids confer distinct membrane fluidity and phase separation behavior compared to saturated C24:0 analogs [1], making nervonoyl chloride-derived lipids essential for accurate biophysical studies of myelin integrity and remyelination.

Enzymatic and Inhibitor Studies of Sphingolipid Metabolism

Nervonoyl chloride serves as a starting material for the synthesis of N-nervonoyl-sphingosine and related derivatives used as substrates or inhibitors in assays of sphingolipid-metabolizing enzymes (e.g., cerebroside sulphotransferase, ceramidases) . The very-long-chain acyl chain is critical for enzyme recognition and binding affinity.

Preparation of Nervonic Acid-Derived Prodrugs and Pharmaceutical Intermediates

Patents describe the use of nervonoyl chloride (z-15-tetracosenoyl chloride) to synthesize pharmacologically active nervonic acid derivatives with immunomodulatory and anti-inflammatory properties [2]. The acyl chloride provides a versatile handle for conjugation to alcohols, amines, and other nucleophiles, enabling the preparation of diverse prodrug candidates.

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